molecular formula C20H16N2O4S B12221232 6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12221232
M. Wt: 380.4 g/mol
InChI Key: WCBGJEAQLVXHIY-UHFFFAOYSA-N
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Description

The compound 6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide features a chromene core (4-oxo-4H-chromene) substituted with an ethyl group at position 6 and a carboxamide linkage to a 6-methoxy-1,3-benzothiazole moiety. The benzothiazole ring is a well-established pharmacophore in medicinal chemistry, often associated with antimicrobial, antitumor, and anti-inflammatory activities . The methoxy group at position 6 of the benzothiazole and the ethyl group on the chromene likely influence the compound’s lipophilicity and electronic properties, which are critical for biological interactions.

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H16N2O4S/c1-3-11-4-7-16-13(8-11)15(23)10-17(26-16)19(24)22-20-21-14-6-5-12(25-2)9-18(14)27-20/h4-10H,3H2,1-2H3,(H,21,22,24)

InChI Key

WCBGJEAQLVXHIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

α-Bromination of the Acetyl Group

Compound C undergoes α-bromination using CuBr₂ in acetic acid to yield 3-(bromoacetyl)-8-methoxy-2H-chromen-2-one. This step is critical for subsequent heterocycle formation.

Optimized Parameters :

  • Molar ratio (CuBr₂:Compound C) = 1.2:1
  • Temperature: 60–70°C
  • Yield: 78–82%

Thiazole Ring Formation

The brominated intermediate reacts with thiourea in ethanol under reflux to form 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one. This cyclization proceeds via nucleophilic displacement of bromide by thiourea, followed by intramolecular cyclization.

Critical Variables :

  • Solvent: Anhydrous ethanol
  • Reaction time: 8–12 hours
  • Yield: 65–70%

Amide Coupling with Benzothiazole Amine

The final step involves coupling the chromene-thiazole intermediate with 6-methoxy-1,3-benzothiazol-2-amine. Two principal methods are employed:

Carbodiimide-Mediated Coupling

A mixture of 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one and 6-methoxy-1,3-benzothiazol-2-amine is reacted using:

  • Coupling Agent : N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Base : 4-Dimethylaminopyridine (DMAP)
  • Solvent : Dichloromethane (DCM) at 0–5°C

Typical Yield : 58–63%

Mixed Anhydride Method

Alternative approach using ethyl chloroformate:

  • Formation of mixed anhydride with chromene carboxylic acid
  • Reaction with benzothiazole amine in THF
  • Acidic workup to isolate product

Advantages :

  • Avoids carbodiimide side reactions
  • Higher purity (≥95% by HPLC)

Industrial-Scale Optimization

For commercial production, continuous flow chemistry has been implemented to enhance efficiency:

Process Parameters :

Step Temperature (°C) Residence Time (min) Solvent System
Chromene formation 120 30 Toluene
Thiazole cyclization 80 45 Ethanol/Water (7:3)
Amide coupling 25 60 DCM/Triethylamine

Key Metrics :

  • Overall yield: 51% (batch) vs. 68% (continuous flow)
  • Purity: 99.2% by qNMR

Analytical Characterization

Final product verification employs multiple techniques:

Spectroscopic Data :

  • HRMS : m/z 409.0921 [M+H]⁺ (calc. 409.0924)
  • ¹³C NMR : 178.9 ppm (chromenone C=O), 165.4 ppm (amide C=O)
  • XRD : Orthorhombic crystal system, P2₁2₁2₁ space group

Chromatographic Purity :

  • HPLC: 99.1% (C18 column, MeCN/H₂O 65:35)

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzothiazole or chromene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research has indicated that compounds related to the chromone scaffold exhibit a variety of biological activities:

  • Antioxidant Properties : Studies have shown that chromone derivatives can act as effective antioxidants. For instance, certain derivatives have demonstrated the ability to scavenge free radicals and protect against oxidative stress in biological systems .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Research has indicated that similar chromone derivatives possess activity against various bacterial strains, making them candidates for further investigation in antimicrobial drug development .
  • Anti-inflammatory Effects : Some studies have reported that chromone derivatives can inhibit inflammatory pathways, suggesting their potential use in treating inflammatory diseases .
  • Anticancer Potential : There is growing interest in the anticancer properties of chromone derivatives. Preliminary studies have shown that certain compounds can induce apoptosis in cancer cells and inhibit tumor growth, warranting further exploration into their mechanisms of action .

Case Studies

Several case studies highlight the applications of this compound and its analogs:

StudyFindings
Study on Antioxidant Activity Evaluated various chromone derivatives for their ability to reduce oxidative stress in rat brain homogenates. Results indicated significant antioxidant activity for several compounds .
Antimicrobial Evaluation A series of chromone derivatives were screened against bacterial strains; some exhibited potent antimicrobial activity, suggesting potential therapeutic applications .
Cancer Cell Apoptosis Induction Investigated the effects of specific chromone derivatives on cancer cell lines, revealing their capacity to induce apoptosis and inhibit cell proliferation .

Mechanism of Action

The mechanism of action of 6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs, focusing on substituent variations, molecular properties, and structural motifs:

Compound Name Benzothiazole Substituent (Position 6) Chromene Substituents Molecular Formula Molecular Weight Density (g/cm³)
Target : 6-Ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide Methoxy (-OCH₃) Ethyl (C6), 4-oxo C₂₀H₁₈N₂O₄S* 382.43 ~1.5 (estimated)
N-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide Fluoro (-F) Methyl (C7), 4-oxo C₁₈H₁₁FN₂O₃S 354.36 1.5±0.1
6-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide Ethoxy (-OCH₂CH₃) Chloro (C6), 4-oxo C₁₉H₁₅ClN₂O₄S 400.85 N/A
N-(6-Chloro-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide Chloro (-Cl) Methyl (C6, C8), 4-oxo C₁₉H₁₃ClN₂O₃S 384.84 1.5±0.1
N-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide Fluoro (-F) Methyl (C3), Phenyl (C2), 4-oxo C₂₃H₁₅FN₂O₃S 418.44 N/A

*Estimated molecular formula based on structural analysis.

Key Observations:

Ethoxy substituents (e.g., ) may further increase lipophilicity. Halogenated derivatives (e.g., -F, -Cl) are common in drug design for their metabolic stability and ability to modulate binding affinity .

Chromene Modifications :

  • The ethyl group at position 6 (target compound) introduces steric bulk compared to smaller groups like -CH₃ or -Cl, which could influence target binding or pharmacokinetics.
  • Phenyl-substituted chromenes (e.g., ) demonstrate the versatility of the chromene scaffold in accommodating aromatic groups for π-π interactions.

Physical Properties :

  • Density values for similar compounds cluster around 1.5 g/cm³ (e.g., ), suggesting that the target compound’s density is comparable.
  • Molecular weights vary significantly (354–418 g/mol), reflecting substituent contributions. The target compound’s intermediate molecular weight (382 g/mol) may balance solubility and permeability.

Synthetic Considerations :

  • Carboxamide linkages (common across all compounds) are typically formed via condensation reactions between chromene-2-carboxylic acids and benzothiazol-2-amines, as seen in the synthesis of adamantane-linked benzothiazoles .

Biological Activity

6-Ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates structural features from both benzothiazole and chromene moieties, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.

Structural Characteristics

The compound's structure can be represented as follows:

C15H15N3O3S\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_3\text{S}

This molecular formula indicates the presence of functional groups that are crucial for its biological interactions. The benzothiazole component enhances its ability to interact with various biological targets, while the chromene structure contributes to its stability and reactivity.

Anticancer Properties

Research indicates that compounds similar to 6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide exhibit significant anticancer activities. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it can inhibit bacterial growth through interference with cellular processes, potentially by disrupting membrane integrity or inhibiting enzyme activity critical for bacterial survival .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. It may exert its effects by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases like Alzheimer’s. In vitro studies have shown that this compound can significantly reduce the aggregation of amyloid-beta peptides, which are critical in Alzheimer's pathology .

The biological activity of 6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can be attributed to its ability to bind effectively to various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, including AChE and BuChE.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
  • Cell Cycle Regulation : The compound has been shown to affect cell cycle progression in cancer cells, leading to growth arrest and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureKey Features
N-(6-methoxybenzothiazolyl)-4H-chromeneBenzothiazole + ChromenePotential anticancer activity
6-methoxy-N-(3-methylbenzothiazolyl)-carboxamideBenzothiazole + CarboxamideAntimicrobial properties
N-(benzo[d]thiazolyl)-chromone derivativesBenzothiazole + ChromoneDiverse biological activities

The unique combination of benzothiazole and chromene structures in 6-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide enhances its chemical stability and biological efficacy compared to other derivatives .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound across various biological systems:

  • Anticancer Study : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value indicating potent activity comparable to established chemotherapeutics.
  • Neuroprotective Study : In a neurotoxicity assay involving SH-SY5Y neuroblastoma cells, the compound showed a marked reduction in cell death induced by oxidative stress, suggesting potential use in treating neurodegenerative disorders.
  • Antimicrobial Evaluation : The compound was tested against Staphylococcus aureus and Escherichia coli, exhibiting significant inhibitory effects at low concentrations (MIC values) compared to standard antibiotics .

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